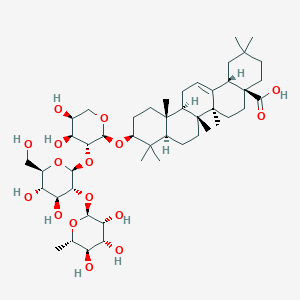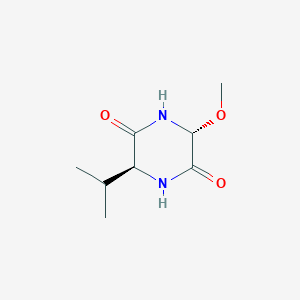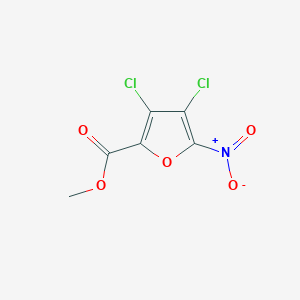
4-Methyl-1-naphthylmagnesium bromide
Overview
Description
4-Methyl-1-naphthylmagnesium bromide is an organometallic compound belonging to the class of Grignard reagents. These reagents are known for their ability to form carbon-carbon bonds, making them valuable in organic synthesis . The compound has the molecular formula C10H6CH3MgBr and a molecular weight of 245.40 g/mol .
Preparation Methods
4-Methyl-1-naphthylmagnesium bromide is typically prepared through the Grignard reaction, which involves the reaction of an aryl or alkyl halide with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The synthetic route for this compound involves the following steps:
Reaction of 4-Methyl-1-bromonaphthalene with Magnesium: The starting material, 4-Methyl-1-bromonaphthalene, is reacted with magnesium turnings in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) to form the Grignard reagent.
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the bromonaphthalene to the Grignard reagent.
Chemical Reactions Analysis
4-Methyl-1-naphthylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: As a Grignard reagent, it readily reacts with carbonyl compounds (e.g., aldehydes, ketones, and esters) to form alcohols.
Substitution Reactions: It can also participate in substitution reactions, where the magnesium bromide group is replaced by other functional groups.
Oxidation and Reduction: While Grignard reagents are generally not involved in oxidation-reduction reactions, they can be used in conjunction with other reagents to achieve such transformations.
Scientific Research Applications
4-Methyl-1-naphthylmagnesium bromide has several applications in scientific research, including:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Pharmaceuticals: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is employed in the preparation of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used in the modification of biomolecules and the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 4-Methyl-1-naphthylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium bromide acts as a Lewis acid, stabilizing the transition state and facilitating the reaction .
Comparison with Similar Compounds
4-Methyl-1-naphthylmagnesium bromide can be compared with other Grignard reagents, such as:
Phenylmagnesium Bromide: Similar to this compound, phenylmagnesium bromide is used in nucleophilic addition reactions with carbonyl compounds.
Methylmagnesium Bromide: This reagent is less sterically hindered compared to this compound and is used in similar types of reactions.
1-Naphthylmagnesium Bromide: This compound is structurally similar but lacks the methyl group at the 4-position, which can influence its reactivity and selectivity in certain reactions.
This compound is unique due to the presence of the methyl group, which can affect its steric and electronic properties, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
magnesium;4-methyl-1H-naphthalen-1-ide;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9.BrH.Mg/c1-9-5-4-7-10-6-2-3-8-11(9)10;;/h2-6,8H,1H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEPJVHQVFSQDI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[C-]C2=CC=CC=C12.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115913-58-1 | |
| Record name | 115913-58-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-Butanone, 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(4-morpholinyl)phenyl]-](/img/structure/B50408.png)



![7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B50417.png)


